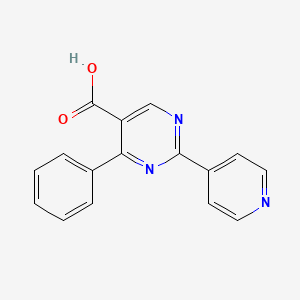
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are often used.
Attachment of the Methylsulfonyl-Propan-Amine Moiety:
- This step involves the alkylation of the oxadiazole intermediate with a suitable sulfonyl-propan-amine derivative.
- Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used to facilitate the reaction.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation: Sulfone derivatives
Reduction: Reduced oxadiazole derivatives
Substitution: Functionalized fluorophenyl derivatives
Aplicaciones Científicas De Investigación
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- 1-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride
- 1-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro- and bromo- analogs.
- Activity Profile: The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S.ClH/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-4-2-3-5-9(8)13;/h2-5,10H,6-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKXURIVZHLYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)




![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)

![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B8018055.png)





